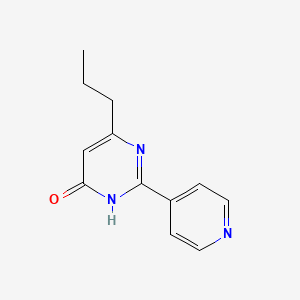

6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one

Description

Properties

CAS No. |

61310-32-5 |

|---|---|

Molecular Formula |

C12H13N3O |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

4-propyl-2-pyridin-4-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H13N3O/c1-2-3-10-8-11(16)15-12(14-10)9-4-6-13-7-5-9/h4-8H,2-3H2,1H3,(H,14,15,16) |

InChI Key |

MPYZHDZCEHZQSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one typically involves the condensation of appropriate pyrimidine and pyridine derivatives under controlled conditions. A common synthetic route might include:

Starting Materials: Pyrimidine derivatives and pyridine derivatives.

Reaction Conditions: The reaction may require a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure: The pyrimidine derivative is reacted with the pyridine derivative under reflux conditions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine N-oxide, while reduction could lead to a fully reduced pyrimidine ring.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one exhibit significant antitumor properties. The pyrimidine structure is often associated with the inhibition of various kinases involved in cancer progression. For instance, derivatives of pyrimidines have shown effectiveness in inhibiting protein kinase B (Akt), which is critical in cancer cell survival and proliferation .

Case Study : A study demonstrated that certain pyrimidine derivatives led to a reduction in tumor growth in xenograft models, highlighting their potential as anticancer agents.

Antimicrobial Properties

Compounds containing the pyrimidine moiety have been reported to possess antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed.

Data Table: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Anti-inflammatory Effects

Inflammation is a key factor in various diseases, including autoimmune disorders and chronic conditions. Research indicates that pyrimidine derivatives can modulate inflammatory pathways, making them potential candidates for anti-inflammatory therapies .

Case Study : In vitro studies showed that these compounds could significantly reduce the production of pro-inflammatory cytokines in macrophages.

Pharmacological Insights

The pharmacokinetics and pharmacodynamics of this compound are crucial for its application as a therapeutic agent. Studies suggest that modifications to its structure can enhance bioavailability and selectivity for target enzymes or receptors.

Mechanism of Action

The mechanism of action of 6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or nucleic acids, and the pathways involved might be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one with structurally analogous pyrimidinone derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Key Comparative Insights:

Substituent Position and Electronic Effects: The 6-propyl group in the target compound provides a balance between lipophilicity and steric bulk, contrasting with 6-methyl-5-propyl-4(1H)-pyrimidinone (positional isomer), where the propyl group at position 5 may hinder binding to planar active sites .

Biological Activity and SAR Trends :

- N-Acetylated pyrido moieties (e.g., in ) are critical for BET protein binding, suggesting that the pyridin-4-yl group in the target compound may similarly enhance affinity for bromodomains .

- Methylthio substituents (e.g., BP 5633) increase metabolic stability but may reduce solubility compared to alkyl chains like propyl .

Physicochemical Properties: The morpholinyl group in improves aqueous solubility, whereas the pentyl chain increases logP, highlighting trade-offs between solubility and membrane permeability .

Synthetic Accessibility: The target compound likely shares synthetic routes with analogs in and , such as condensation of chalcones with aminopyrimidinones or nucleophilic substitution reactions .

Biological Activity

6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one (CAS No. 61310-32-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound features a pyrimidine core substituted with a propyl group and a pyridine ring, which may contribute to its pharmacological properties.

- Molecular Formula : C12H13N3O

- Molecular Weight : 215.251 g/mol

- Structure : The compound consists of a pyrimidine ring with a propyl group at position 6 and a pyridine ring at position 2.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including anticancer properties. The following sections will detail specific findings from studies that have investigated its biological effects.

Anticancer Activity

Several studies have explored the antiproliferative effects of this compound against different cancer cell lines.

Case Studies and Research Findings

-

Dual Inhibition of EGFR/VEGFR-2 :

- A study assessed the compound's efficacy as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). Compounds similar to this compound showed significant antiproliferative activity against various cancer cell lines, with GI50 values ranging from 22 to 33 nM for the most potent derivatives .

-

Mechanism of Action :

- The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, compounds with similar structures were found to disrupt cell cycle progression and induce apoptosis in treated cells .

- In Vitro Studies :

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. Modifications to the pyridine or pyrimidine rings can significantly influence potency and selectivity against cancer cells.

| Compound Structure | Biological Activity | Comments |

|---|---|---|

| 6-propyl derivative | Antiproliferative | Effective against multiple cancer cell lines |

| Variants with different substituents | Varying potency | Substitutions at key positions affect activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.